7-Chloro-1-nitroanthracene-9,10-dione
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Overview
Description
7-Chloro-1-nitroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom at the 7th position and a nitro group at the 1st position on the anthracene-9,10-dione scaffold. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and as intermediates in the synthesis of dyes and pigments .
Preparation Methods
The synthesis of 7-Chloro-1-nitroanthracene-9,10-dione typically involves the nitration of 7-chloroanthracene-9,10-dione. This can be achieved through the reaction of 7-chloroanthracene-9,10-dione with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually require controlled temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial production methods for this compound may involve large-scale nitration processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
7-Chloro-1-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Chloro-1-nitroanthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 7-Chloro-1-nitroanthracene-9,10-dione exerts its effects involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-1-nitroanthracene-9,10-dione include:
1-Nitroanthracene-9,10-dione: Lacks the chlorine atom at the 7th position, leading to different reactivity and applications.
9,10-Anthraquinone: A parent compound without the nitro and chlorine substituents, widely used in the dye industry.
9-Chloroanthracene: Contains only the chlorine substituent, used in studies of chlorinated polycyclic aromatic hydrocarbons.
The uniqueness of this compound lies in its combined nitro and chlorine substituents, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
6337-83-3 |
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Molecular Formula |
C14H6ClNO4 |
Molecular Weight |
287.65 g/mol |
IUPAC Name |
7-chloro-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClNO4/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16(19)20/h1-6H |
InChI Key |
VJHGOYHCKIQMQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
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